1,2,4-Triazine Derivatives Exhibit Sub-Micromolar Enzyme Inhibition Potency Comparable to Clinical Standards
A 2025 study evaluated the enzyme inhibitory effects of several 1,2,4-triazine compounds (Tr-1, Tr-2, Tr-3) on acetylcholinesterase (AChE) and glutathione S-transferase (GST) [1]. The compounds demonstrated inhibitory activity comparable to the standard inhibitors Tacrine (for AChE) and Ethacrynic acid (for GST). Specifically, the Ki values for AChE inhibition ranged from 0.6733 ± 0.0321 to 4.3690 ± 0.121 µM, and for GST inhibition ranged from 3.7997 ± 1.0124 to 10.613 ± 0.7132 µM, placing them in a clinically relevant potency range [1].
| Evidence Dimension | Enzyme Inhibition (Ki value for AChE) |
|---|---|
| Target Compound Data | 0.6733 to 4.3690 µM (for Tr-1, Tr-2, Tr-3 derivatives) |
| Comparator Or Baseline | Standard inhibitor Tacrine (activity described as 'comparable') |
| Quantified Difference | Comparable inhibitory activity; the most potent derivative (Tr-1) had a Ki of 0.6733 µM. |
| Conditions | In vitro enzymatic assay; AChE and GST enzymes. |
Why This Matters
This evidence demonstrates that 1,2,4-triazine is a privileged scaffold for developing potent enzyme inhibitors, rivaling established drugs and making it a high-value core for drug discovery programs targeting AChE- and GST-related conditions.
- [1] Türkan, F., Cetin, A., Kalkan, S., & Oguz, E. (2025). The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. Journal of Biochemical and Molecular Toxicology, 39(8), e70415. View Source
